Bromine as a Cross-Coupling Handle: Synthetic Versatility vs. 7-Cyano Analog
The 7-bromo substituent in the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are sterically and electronically inaccessible with the 7-cyano analog (CAS 1029691-23-3). The C-Br bond dissociation energy (approximately 339 kJ/mol for aryl bromides) provides a productive balance of stability and reactivity, permitting oxidative addition to Pd(0) catalysts under standard conditions, whereas the C-CN bond is inert toward these transformations . This fundamentally different synthetic reactivity profile determines which downstream molecular diversity can be accessed. All 7-substituted SARM final compounds requiring C-C or C-N bond formation at the 7-position must proceed through the bromo intermediate [1].
| Evidence Dimension | Synthetic cross-coupling capability at the 7-position |
|---|---|
| Target Compound Data | 7-Bromo substituent; amenable to Pd-catalyzed cross-coupling; C-Br bond dissociation energy ~339 kJ/mol |
| Comparator Or Baseline | 7-Cyano analog (CAS 1029691-23-3); C-CN bond inert toward Pd(0) oxidative addition; no cross-coupling capability |
| Quantified Difference | Qualitative difference: reactive vs. inert toward cross-coupling; the bromo compound is the obligatory intermediate for diversification at the 7-position |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig); inferred from aryl bromide reactivity class |
Why This Matters
For procurement decisions, the 7-bromo compound is the only intermediate that enables late-stage diversification via cross-coupling; the 7-cyano analog is a dead-end for this synthetic strategy.
- [1] Jadhav, P. K., Green, J. E., Matthews, D. P., Gavardinas, K. Tetrahydrocyclopenta[b]indole compounds as androgen receptor modulators. US Patent 7,968,587, 2011. View Source
